4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound belonging to the class of dithioloquinolines. This compound is characterized by its unique structural features, which include a quinoline core fused with a dithiolo moiety and a thione functional group. The presence of trimethyl and acyl substituents contributes to its distinct chemical properties and potential biological activities.
This compound can be synthesized from precursors such as 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones through acylation reactions involving agents like oxalyl chloride. The synthesis pathways are crucial for obtaining this compound in a laboratory setting for further research and applications.
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is classified as:
The synthesis of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the following steps:
The reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity. For example:
The molecular structure of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be represented with the following key features:
| Property | Value |
|---|---|
| Molecular Formula | C18H21NOS3 |
| Molecular Weight | 363.6 g/mol |
| IUPAC Name | 2-methyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |
| InChI Key | RCIJUYPBNHUHMC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S |
The compound undergoes several notable chemical reactions:
These reactions are significant in modifying the chemical structure of the compound for various applications in medicinal chemistry and materials science.
The mechanism of action for 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves:
The physical properties include:
Chemical properties encompass:
The potential applications of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include:
Through ongoing research and development efforts, this compound may contribute significantly to advancements in various scientific fields.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8